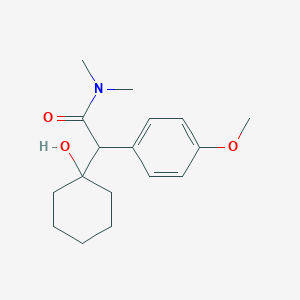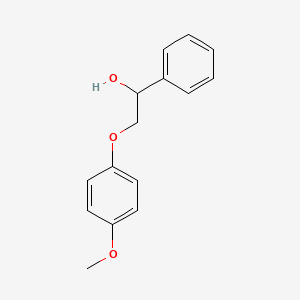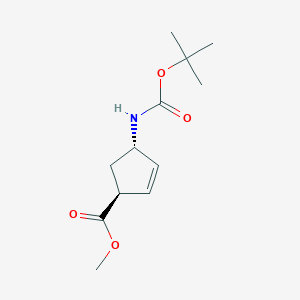
N,N'-di(ethoxycarbonyl)-3,5-diaminopyridine
概要
説明
N,N’-di(ethoxycarbonyl)-3,5-diaminopyridine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of two ethoxycarbonyl groups attached to the nitrogen atoms at positions 3 and 5 of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-di(ethoxycarbonyl)-3,5-diaminopyridine typically involves the reaction of 3,5-diaminopyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:
3,5-diaminopyridine+2ethyl chloroformate→N,N’-di(ethoxycarbonyl)-3,5-diaminopyridine+2HCl
Industrial Production Methods
In an industrial setting, the production of N,N’-di(ethoxycarbonyl)-3,5-diaminopyridine can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of automated systems for the addition of reagents and control of reaction parameters is common in industrial production.
化学反応の分析
Types of Reactions
N,N’-di(ethoxycarbonyl)-3,5-diaminopyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The ethoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines.
科学的研究の応用
N,N’-di(ethoxycarbonyl)-3,5-diaminopyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N,N’-di(ethoxycarbonyl)-3,5-diaminopyridine involves its interaction with specific molecular targets. The ethoxycarbonyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also act as a prodrug, releasing active metabolites upon enzymatic cleavage.
類似化合物との比較
Similar Compounds
- N,N’-di(ethoxycarbonyl)-2,4-diaminopyridine
- N,N’-di(ethoxycarbonyl)-3,5-diaminoquinoline
- N,N’-di(ethoxycarbonyl)-3,5-diaminopyrimidine
Uniqueness
N,N’-di(ethoxycarbonyl)-3,5-diaminopyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
特性
IUPAC Name |
ethyl N-[5-(ethoxycarbonylamino)pyridin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-3-17-10(15)13-8-5-9(7-12-6-8)14-11(16)18-4-2/h5-7H,3-4H2,1-2H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATVHNQFQFOZMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=CN=C1)NC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[(1,1-Dimethylethyl)amino]sulfonyl]-5-methylbenzoic acid](/img/structure/B3326871.png)
![3-(Hydroxymethyl)-5-methylnaphtho[2,3-b]furan-4,9-dione](/img/structure/B3326879.png)





![4-Methylbenzene-1-sulfonic acid--[3-(trifluoromethyl)phenyl]methanol (1/1)](/img/structure/B3326930.png)





